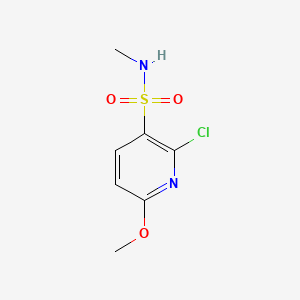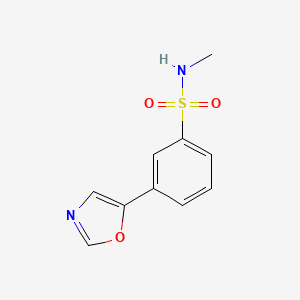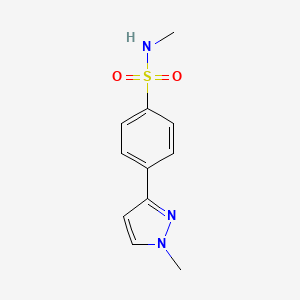
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95% (5-t-Bu-FBAH-95) is a new synthetic compound that has recently been developed for use in scientific research applications. 5-t-Bu-FBAH-95 is a hydrazide derivative of 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid (5-t-Bu-FBA). It has been developed as a potential tool for studying a variety of biological processes, including protein-protein interactions, enzyme catalysis, and signal transduction.
作用機序
The mechanism of action of 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95 is not fully understood. It is believed that the hydrazide group of the compound binds to a specific site on the target protein, forming a covalent bond. This covalent bond is then used to stabilize the protein-protein interaction, as well as to inhibit the activity of the target protein. Additionally, the hydrazide group of the compound is believed to interact with small molecules, such as enzyme inhibitors, to modulate the activity of the target protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95 are not fully understood. However, it has been shown to have a variety of effects on proteins, enzymes, and signal transduction pathways. For example, it has been shown to inhibit the activity of enzymes involved in protein-protein interactions, as well as to inhibit the activity of signal transduction pathways. Additionally, it has been shown to modulate the activity of small molecule inhibitors of signal transduction pathways.
実験室実験の利点と制限
One of the main advantages of 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95 is that it is relatively easy to synthesize and use in laboratory experiments. Additionally, it has been shown to have a variety of effects on proteins, enzymes, and signal transduction pathways, making it a useful tool for studying these processes.
However, there are some limitations to using 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95 in laboratory experiments. For example, the compound is relatively expensive and may not be suitable for large-scale experiments. Additionally, the mechanism of action of the compound is not fully understood, making it difficult to predict its effects on proteins, enzymes, and signal transduction pathways.
将来の方向性
There are a number of potential future directions for research into 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95. These include further studies into the mechanism of action of the compound, as well as studies into its effects on proteins, enzymes, and signal transduction pathways. Additionally, further studies into the structure-activity relationships of the compound could provide insight into its potential applications in drug discovery. Finally, further studies into the synthesis and purification of the compound could lead to more cost-effective production methods.
合成法
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95 is synthesized using a two-step process. The first step involves the reaction of 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid (5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%) with hydrazine hydrate in the presence of a catalytic amount of sulfuric acid. This reaction produces 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide (5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H). The second step involves the reaction of 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H with aqueous NaOH to produce 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95% (5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95).
科学的研究の応用
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%H-95 has been developed as a potential tool for studying a variety of biological processes, including protein-protein interactions, enzyme catalysis, and signal transduction. It has been used in studies to identify and characterize protein-protein interactions, as well as to study the catalytic properties of enzymes. It has also been used to study signal transduction pathways, as well as to identify and characterize small molecule inhibitors of signal transduction pathways.
特性
IUPAC Name |
5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c1-15(2,3)13-8-12(14(21)18-17)20(19-13)9-10-5-4-6-11(16)7-10/h4-8H,9,17H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVIZWRPDMBPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NN)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[1-(4-Chloro-benzyl)-1H-pyrazol-4-yl]-4-methyl-4h-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288055.png)
![4-Methyl-3-methylsulfanyl-5-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-4h-[1,2,4]triazole, 95%](/img/structure/B6288076.png)








